4-(Dimethylamino)phenylboronic acid (CAS 28611-39-4) is a highly electron-rich arylboronic acid utilized primarily as a precursor for Suzuki-Miyaura cross-coupling in the synthesis of advanced optical materials, fluorescent sensors, and functionalized polymers . Characterized by the strong electron-donating N,N-dimethylamino (-NMe2) group at the para position, it serves as a potent "push" moiety in push-pull chromophores. While it undergoes standard palladium-catalyzed C-C bond formation, its pronounced electronic properties significantly alter its reactivity profile, requiring specific handling and optimized coupling conditions compared to unsubstituted baselines.
Procuring generic electron-rich boronic acids, such as 4-methoxyphenylboronic acid, fails when designing intramolecular charge transfer (ICT) systems, as the weaker methoxy donor cannot achieve the deep bathochromic (red) shifts required for near-infrared (NIR) imaging or low-bandgap materials[1]. Conversely, substituting with 4-aminophenylboronic acid introduces a reactive primary amine that can poison palladium catalysts or undergo competitive N-arylation during cross-coupling, necessitating costly protection and deprotection steps. Furthermore, the strong para-electron-donating nature of 4-(dimethylamino)phenylboronic acid makes it uniquely susceptible to protodeborylation and photoisomerization, meaning standard coupling protocols optimized for generic phenylboronic acids will often yield poor results without targeted condition modifications [2].
In the synthesis of push-pull fluorophores, the choice of the electron-donating group directly dictates the emission wavelength. Comparative studies demonstrate that incorporating 4-(dimethylamino)phenylboronic acid yields pronounced red-shifted emission spectra (e.g., 533 nm in specific indolizine scaffolds) due to a strong intramolecular charge transfer (ICT) process [1]. In contrast, substitution with 4-methoxyphenylboronic acid or unsubstituted phenylboronic acid results in significantly shorter emission wavelengths (462–492 nm)[1]. This 40–70 nm bathochromic shift is critical for tuning dyes toward the red/NIR spectrum.
| Evidence Dimension | Emission wavelength (bathochromic shift) via ICT |
| Target Compound Data | 533 nm emission (strong ICT via -NMe2 group) |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid (462–492 nm emission) |
| Quantified Difference | 41–71 nm red shift |
| Conditions | Indolizine-based fluorophore scaffolds measured in solvent media |
Buyers developing NIR dyes, DSSCs, or advanced optical materials must select the dimethylamino derivative to achieve the necessary low-energy charge transfer states that weaker donors cannot provide.
The strong para-electron-donating nature of 4-(dimethylamino)phenylboronic acid significantly alters its cross-coupling kinetics compared to standard arylboronic acids. During the synthesis of 3-arylenoyltetramic acid libraries via Suzuki-Miyaura coupling, standard conditions that yield 50–99% for phenylboronic acid and 4-methoxyphenylboronic acid resulted in poor yields for the dimethylamino analog due to competitive protodeborylation and light-induced E-to-Z isomerization[1]. Achieving quantitative functionalization with this compound requires modified palladium-catalyzed conditions, such as specific solvent ratios (e.g., DMF/H2O) or lower temperatures, to suppress degradation pathways [1].
| Evidence Dimension | Coupling yield under standard unoptimized conditions |
| Target Compound Data | Poor yield (high susceptibility to protodeborylation and photoisomerization) |
| Comparator Or Baseline | Phenylboronic acid / 4-methoxyphenylboronic acid (50–99% yield) |
| Quantified Difference | Significant yield reduction unless conditions are specifically modified |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with dioxinones at room temperature |
Process chemists must anticipate modifying standard coupling protocols (e.g., adjusting temperature, base, or solvent) when procuring this compound to avoid catastrophic yield losses.
4-(Dimethylamino)phenylboronic acid provides a built-in protonation site (the tertiary amine) that is highly valuable for sensor design. In fluorescent scaffolds, decreasing the pH (e.g., from 7.0 to 3.0) protonates the dimethylamino group, disrupting the ICT effect and triggering a dramatic blue shift (e.g., from 522 nm to 476 nm) along with enhanced fluorescence intensity [1]. This ratiometric response is structurally impossible to achieve using non-basic comparators like 4-methoxyphenylboronic acid, making the dimethylamino derivative uniquely suited for environmental and biological pH monitoring [1].
| Evidence Dimension | pH-dependent emission shift |
| Target Compound Data | 46 nm blue shift (522 nm to 476 nm) upon protonation at pH 3.0 |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid (No pH-responsive ICT disruption) |
| Quantified Difference | Exclusive pH-responsive emission shift |
| Conditions | Fluorescent probe evaluation across pH 3.0 to 7.0 |
Researchers procuring precursors for smart sensors or biological probes require this specific compound to engineer pH-dependent optical switching mechanisms.
Because of its superior electron-donating capabilities compared to methoxy analogs, this compound is heavily procured as a primary building block for organic dyes in DSSCs . It efficiently lowers the HOMO-LUMO gap, facilitating broad-spectrum light absorption and efficient electron injection into semiconductor materials.
Leveraging the protonatable nature of the tertiary amine, this compound is ideal for synthesizing environmental and biological sensors [1]. It allows for the creation of probes that exhibit distinct colorimetric or fluorometric shifts in response to pH changes or specific ion binding mechanisms.
In materials science, this compound is utilized to install functional groups onto well-defined polymers derived from reversible addition-fragmentation chain-transfer (RAFT) polymerization [2]. Its tertiary amine structure avoids the catalyst poisoning and competitive side reactions associated with primary amine analogs, enabling quantitative functionalization under modified Suzuki-Miyaura conditions.
Irritant